molecular formula C18H14N4 B3137586 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole CAS No. 439108-63-1

1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole

Cat. No.: B3137586
CAS No.: 439108-63-1
M. Wt: 286.3 g/mol
InChI Key: DXNCAHDHRPSVKE-UHFFFAOYSA-N
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Description

1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C18H14N4 and its molecular weight is 286.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including those with pyridyl/pyrimidinyl substitutions, have been extensively studied for their antibacterial properties. These compounds exhibit significant activity against various bacteria strains, including Helicobacter pylori, demonstrating potential as novel anti-Helicobacter agents. Such derivatives are designed to retain antibacterial potency while avoiding proton pump inhibitor (PPI) activity, making them highly selective and effective against specific bacterial species (Kühler et al., 2002).

Anticancer Activity

Benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety have shown a variety of biological activities, particularly in anticancer research. These compounds have been evaluated against different cancer cell lines, such as A549 lung adenocarcinoma and C6 rat glioma cell lines, showing promising selective cytotoxicities. The anticancer potential of these derivatives underscores their relevance in modern drug discovery and the development of new therapeutic agents (Çiftçi et al., 2021).

Antioxidant Properties

The evaluation of novel benzimidazole derivatives for their antioxidant properties has revealed their potential in preventing lipid peroxidation in rat liver, indicating their role in protecting against oxidative stress-related damage. This activity is comparable to that of known antioxidants, suggesting that these derivatives could be beneficial in combating oxidative stress-related diseases (Kuş et al., 2004).

DNA Topoisomerase I Inhibition

Certain benzimidazole derivatives have been identified as potent inhibitors of mammalian type I DNA topoisomerases, enzymes crucial for DNA replication and cell division. These inhibitors have the potential to act as anticancer agents by targeting the DNA replication process in cancer cells, offering a pathway for the development of new cancer therapies (Alpan et al., 2007).

Corrosion Inhibition

Benzimidazole derivatives have also been explored for their application in corrosion inhibition, particularly for protecting mild steel in acidic environments. These studies reveal that certain benzimidazole compounds can significantly reduce corrosion rates, making them valuable for industrial applications where metal preservation is critical (Yadav et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the activity of tyrosine kinases , which are key enzymes involved in signal transduction pathways. This suggests that “1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole” might also interact with its targets in a similar manner, leading to changes in cellular signaling.

Biochemical Pathways

Given that similar compounds have been found to inhibit tyrosine kinases , it’s plausible that this compound could affect pathways involving these enzymes. Tyrosine kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis, so their inhibition could have significant downstream effects.

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to alterations in cellular signaling pathways , potentially affecting cell growth, differentiation, and apoptosis.

Properties

IUPAC Name

1-[4-(2-methylpyrimidin-4-yl)phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-13-19-11-10-16(21-13)14-6-8-15(9-7-14)22-12-20-17-4-2-3-5-18(17)22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNCAHDHRPSVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212736
Record name 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439108-63-1
Record name 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439108-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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